molecular formula C13H23N3O5 B13720951 5-(Azido-PEG4)-pent-2-yn-1-Ol

5-(Azido-PEG4)-pent-2-yn-1-Ol

Cat. No.: B13720951
M. Wt: 301.34 g/mol
InChI Key: YQCLXMHUARTLPW-UHFFFAOYSA-N
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Description

5-(Azido-PEG4)-pent-2-yn-1-Ol is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a terminal alkyne group. This compound is often used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkynes to form stable triazole linkages, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azido-PEG4)-pent-2-yn-1-Ol typically involves the following steps:

    PEGylation: The initial step involves the attachment of a PEG spacer to a suitable starting material.

    Alkyne Introduction: The terminal alkyne group is introduced via Sonogashira coupling or other alkyne-forming reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Azido-PEG4)-pent-2-yn-1-Ol undergoes several types of chemical reactions:

    Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazoles.

    Substitution Reactions: The azide group can be replaced by other functional groups under suitable conditions.

    Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in click chemistry reactions.

    Sodium Azide: Used for introducing the azide group.

    Triphenylphosphine: Used for reducing the azide group to an amine.

Major Products Formed

    Triazoles: Formed through click chemistry reactions.

    Amines: Formed through the reduction of the azide group.

Scientific Research Applications

5-(Azido-PEG4)-pent-2-yn-1-Ol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Utilized in bioconjugation techniques to label biomolecules.

    Medicine: Employed in drug delivery systems and diagnostic imaging.

    Industry: Used in the development of advanced materials and nanotechnology.

Mechanism of Action

The primary mechanism of action for 5-(Azido-PEG4)-pent-2-yn-1-Ol involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, while the terminal alkyne group provides a reactive site for further modifications.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a terminal alkyne.

    Azido-PEG4-Maleimide: Contains a maleimide group, used for thiol-reactive conjugation.

    Azido-PEG4-Amine: Contains an amine group, used for amide bond formation.

Uniqueness

5-(Azido-PEG4)-pent-2-yn-1-Ol is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This makes it highly versatile for various applications, especially in bioconjugation and material science.

Properties

Molecular Formula

C13H23N3O5

Molecular Weight

301.34 g/mol

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol

InChI

InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2

InChI Key

YQCLXMHUARTLPW-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO

Origin of Product

United States

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